molecular formula C12H9ClN2O B1323296 4-Chloro-6-ethoxyquinoline-3-carbonitrile CAS No. 1016851-31-2

4-Chloro-6-ethoxyquinoline-3-carbonitrile

Cat. No.: B1323296
CAS No.: 1016851-31-2
M. Wt: 232.66 g/mol
InChI Key: SOVBAZRGYMSSHL-UHFFFAOYSA-N
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Description

4-Chloro-6-ethoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C12H9ClN2O and a molecular weight of 232.67 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by its quinoline core structure, which is substituted with a chloro group at the 4-position, an ethoxy group at the 6-position, and a cyano group at the 3-position.

Preparation Methods

The synthesis of 4-Chloro-6-ethoxyquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 6-ethoxyquinoline, which is then chlorinated at the 4-position. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

4-Chloro-6-ethoxyquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to different derivatives.

    Condensation Reactions: The cyano group can participate in condensation reactions to form more complex structures.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

4-Chloro-6-ethoxyquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a probe in proteomics research to study protein interactions and functions.

    Medicine: It is investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. The quinoline core structure allows it to bind to various enzymes and receptors, modulating their activity. The chloro, ethoxy, and cyano substituents enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4-Chloro-6-ethoxyquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:

    4-Chloroquinoline-3-carbonitrile: Lacks the ethoxy group, which may affect its binding properties and reactivity.

    6-Ethoxyquinoline-3-carbonitrile: Lacks the chloro group, which may influence its chemical behavior.

    4-Chloro-6-methoxyquinoline-3-carbonitrile: Has a methoxy group instead of an ethoxy group, potentially altering its solubility and reactivity.

Properties

IUPAC Name

4-chloro-6-ethoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c1-2-16-9-3-4-11-10(5-9)12(13)8(6-14)7-15-11/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVBAZRGYMSSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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